molecular formula C9H11BrIN B14042307 2-Bromo-6-iodo-4-isopropylaniline

2-Bromo-6-iodo-4-isopropylaniline

Cat. No.: B14042307
M. Wt: 340.00 g/mol
InChI Key: FZCIBNZVKDMSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-iodo-4-isopropylaniline is an organic compound with the molecular formula C9H11BrIN. It is a halogenated aniline derivative, characterized by the presence of bromine and iodine atoms on the benzene ring, along with an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodo-4-isopropylaniline typically involves halogenation reactions. One common method is the sequential halogenation of 4-isopropylaniline. Initially, 4-isopropylaniline undergoes bromination to introduce the bromine atom at the 2-position. This is followed by iodination to introduce the iodine atom at the 6-position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodo-4-isopropylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds.

Scientific Research Applications

2-Bromo-6-iodo-4-isopropylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-4-isopropylaniline involves its interaction with specific molecular targets. The presence of halogen atoms and the isopropyl group can influence its binding affinity and reactivity with various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-iodo-4-isopropylaniline is unique due to the presence of both bromine and iodine atoms along with an isopropyl group. This combination of substituents provides distinct reactivity and binding properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C9H11BrIN

Molecular Weight

340.00 g/mol

IUPAC Name

2-bromo-6-iodo-4-propan-2-ylaniline

InChI

InChI=1S/C9H11BrIN/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,12H2,1-2H3

InChI Key

FZCIBNZVKDMSTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)I)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.